Faropenem is synthesized through various chemical processes, where impurities such as Faropenem Impurity 13 can form. The classification of this impurity typically falls under pharmaceutical impurities, which are categorized based on their origin during synthesis—either as by-products or degradation products. The presence of such impurities can affect the purity and safety profile of pharmaceutical compounds, making their analysis crucial in drug development and manufacturing.
The synthesis of Faropenem typically involves several key steps, including cyclization and acylation reactions. The formation of Faropenem Impurity 13 can occur during these processes due to incomplete reactions or side reactions. A notable method for synthesizing Faropenem involves using intermediates derived from 3-hydroxy-2-butanone through cyclization with phosgene or triphosgene, which may lead to the formation of various impurities including Impurity 13 .
The synthesis often employs various reagents and catalysts, such as zinc halides for acylation reactions, which can influence the yield and purity of the final product. For instance, a one-pot method has been described that simplifies the synthesis while potentially reducing the formation of impurities .
The analysis of its molecular data would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate its structure and confirm its identity.
The formation of Faropenem Impurity 13 is closely linked to alkylation reactions where sterically hindered reagents are used. The reactions often involve nucleophilic additions that can lead to side products if not controlled properly. For example, attempts to selectively alkylate chloromethyl groups have shown that varying solvent conditions can significantly impact impurity formation .
The technical details surrounding these reactions highlight the importance of optimizing reaction parameters—such as temperature, concentration, and time—to minimize undesirable by-products like Impurity 13.
While Faropenem itself acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, the specific mechanism by which Faropenem Impurity 13 affects this process remains less clear. It is important to consider whether this impurity possesses any pharmacological activity or if it merely serves as a by-product without therapeutic effects.
Faropenem itself is utilized primarily in treating bacterial infections due to its broad-spectrum activity against various pathogens. The study of impurities like Faropenem Impurity 13 is crucial for ensuring drug safety and efficacy in pharmaceutical applications. Understanding these impurities aids in refining synthetic methods, improving drug formulations, and ensuring compliance with regulatory standards.
Faropenem Impurity 13, systematically named (R)-5-(tetrahydrofuran-2-yl)thiazole-4-carboxylic acid, features a thiazole ring connected to a chiral tetrahydropyran moiety via a carbon-carbon bond. The thiazole’s C4 position bears a carboxylic acid group (–COOH), enabling hydrogen bonding and salt formation. Critically, the tetrahydropyran ring adopts a specific (R)-configuration at the chiral center adjacent to the thiazole, confirmed via chiral chromatography and optical rotation studies [1] [2]. This stereochemistry influences molecular packing and biological interactions. The planar thiazole ring and semi-flexible tetrahydropyran create a hybrid geometry, distinguishing it structurally from β-lactam-containing faropenem.
Table 1: Atomic Composition of Key Functional Groups
Functional Group | Atomic Constituents | Role in Reactivity |
---|---|---|
Carboxylic acid | –COOH | Hydrogen bonding, salt formation |
Thiazole ring | C₃H₂NS | π-π stacking, weak basicity |
Tetrahydropyran | C₄H₇O | Stereochemical influence, conformational flexibility |
Faropenem Impurity 13 (C₈H₉NO₃S, MW: 199.23 g/mol) is a degradation fragment of the parent antibiotic faropenem (C₁₂H₁₅NO₅S, MW: 285.32 g/mol). The impurity lacks faropenem’s β-lactam ring and 1-hydroxyethyl sidechain, confirming its origin from hydrolytic cleavage. This structural reduction eliminates antibacterial activity but retains the core thiazole-tetrahydropyran scaffold. The molecular weight difference (86.09 g/mol) corresponds precisely to the mass of the cleaved β-lactam-bearing segment [1] [6]. Unlike faropenem, which exists as a sodium salt hydrate, Impurity 13 is isolated as a neutral white crystalline solid [2].
Impurity 13 exhibits low aqueous solubility (<1 mg/mL at 25°C) due to its non-ionized carboxylic acid group and hydrophobic tetrahydropyran ring. It crystallizes in a monoclinic lattice (P2₁ space group) confirmed via XRPD, with no observed polymorphs under standard storage conditions. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, preceding melting, indicating decomposition upon heating [4].
Table 2: Physicochemical Comparison with Faropenem
Property | Faropenem Impurity 13 | Faropenem |
---|---|---|
Molecular formula | C₈H₉NO₃S | C₁₂H₁₅NO₅S |
Molecular weight | 199.23 g/mol | 285.32 g/mol |
Key functional groups | Carboxylic acid, thiazole | β-lactam, carboxylic acid |
Solubility (water) | <1 mg/mL | >50 mg/mL |
Crystal habit | White crystalline solid | Hydrated sodium salt |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7